Home > Products > Screening Compounds P50256 > N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE -

N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Catalog Number: EVT-4452962
CAS Number:
Molecular Formula: C15H12N6O6
Molecular Weight: 372.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antimicrobial activity: Several papers describe the synthesis and antimicrobial evaluation of compounds containing benzothiazole, oxadiazole, and pyrazole moieties [, , , ]. The presence of these groups in N-(1,3-benzodioxol-5-ylmethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide suggests possible antimicrobial properties.
  • Anticonvulsant activity: Research on heterocyclic compounds containing triazole, thiadiazine, benzotriazole, benzothiazole, and oxadiazole ring systems highlights their potential as anticonvulsant agents []. The presence of the oxadiazole and pyrazole rings in N-(1,3-benzodioxol-5-ylmethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide suggests a possible role in this area.
  • A2B adenosine receptor antagonists: Studies have investigated the design and synthesis of A2B adenosine receptor antagonists with potential applications in treating asthma, diabetes, and other diseases []. While the exact structure of N-(1,3-benzodioxol-5-ylmethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide differs from those described, the presence of similar heterocycles might indicate potential activity in this field.

N-Benzo-[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]-acetamide

  • Compound Description: This compound served as the starting point for structural modifications aimed at developing new A2B adenosine receptor antagonists. []
  • Relevance: This compound shares a similar core structure with N-(1,3-Benzodioxol-5-ylmethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide, particularly the presence of the 1,3-benzodioxol-5-yl and pyrazole moieties. The research paper utilizes this compound as a basis to explore various structural changes, highlighting the significance of these shared features in influencing A2B receptor affinity. []

8-[5-(4-Chloro-6-trifluoromethyl-1H-benzoimidazol-2-ylmethoxy)-2-methyl-2H-pyrazol-3-yl]-1,3-dipropyl-3,7-dihydro-purine-2,6-dione

  • Compound Description: This molecule is a potent and selective A2B adenosine receptor antagonist. It exhibits high affinity for the A2BAR with a Ki value of 9.4 nM. []
  • Relevance: This compound is structurally related to N-(1,3-Benzodioxol-5-ylmethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide through the shared pyrazole ring. It represents a modification arising from the initial structure of N-Benzo-[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]-acetamide, highlighting the exploration of different substituents on this core scaffold for optimizing A2B antagonist activity. []

8-[5-(4,6-Bis-trifluoromethyl-1H-benzoimidazol-2-ylmethoxy)-2-methyl-2H-pyrazol-3-yl]-1,3-dipropyl-3,7-dihydro-purine-2,6-dione

  • Compound Description: Similar to the previous compound, this molecule is also a potent and selective A2B adenosine receptor antagonist, displaying high affinity for the A2BAR with a Ki value of 25 nM. []
  • Relevance: Sharing the core pyrazole structure with N-(1,3-Benzodioxol-5-ylmethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide, this compound further emphasizes the exploration of diverse substituents on the pyrazole ring for enhancing A2B antagonist potency and selectivity. It represents another successful modification derived from the initial N-Benzo-[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]-acetamide scaffold. []

N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide (JTE907)

  • Compound Description: JTE907 is a selective cannabinoid CB2 receptor ligand that acts as an inverse agonist in both cyclase and arrestin recruitment assays. This means it reduces the basal activity of these pathways. []
  • Relevance: JTE907 shares the N-(1,3-benzodioxol-5-ylmethyl) substituent with the target compound N-(1,3-Benzodioxol-5-ylmethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide. This structural similarity suggests that both compounds might exhibit similar pharmacological profiles, particularly in the context of CB2 receptor modulation, although their exact mechanisms of action might differ due to the variations in their core structures. []

Properties

Product Name

N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[(3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Molecular Formula

C15H12N6O6

Molecular Weight

372.29 g/mol

InChI

InChI=1S/C15H12N6O6/c22-14(16-6-9-1-2-10-11(5-9)26-8-25-10)15-17-12(19-27-15)7-20-4-3-13(18-20)21(23)24/h1-5H,6-8H2,(H,16,22)

InChI Key

JCRIJSDXZDWICK-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NC(=NO3)CN4C=CC(=N4)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NC(=NO3)CN4C=CC(=N4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.